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Introduction

KER-047 is an investigational, orally bioavailable small molecule designed as a potent and
selective inhibitor of activin receptor-like kinase-2 (ALK2), a key component of the transforming
growth factor-beta (TGF-[3) signaling pathway.[1] Dysregulation of ALK2 signaling is implicated
in diseases of iron imbalance and certain rare genetic disorders. Specifically, excessive ALK2
signaling leads to elevated levels of hepcidin, the master regulator of iron homeostasis,
resulting in decreased iron availability for red blood cell production. By inhibiting ALK2, KER-
047 aims to normalize hepcidin levels, increase iron mobilization, and thereby address anemia
and other conditions driven by functional iron deficiency.

These application notes provide a summary of the available preclinical pharmacokinetic
information for KER-047 and generalized protocols for the types of studies typically conducted
for a small molecule drug candidate. It is important to note that while preclinical studies on
KER-047 have been conducted and supported its clinical development, detailed quantitative
data and specific experimental protocols are not extensively available in the public domain. In
November 2023, Keros Therapeutics announced the deprioritization of the KER-047 program,
which may impact the future publication of detailed preclinical findings.[2]

Mechanism of Action and Signaling Pathway
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KER-047 targets ALK2, a type | receptor in the bone morphogenetic protein (BMP) signaling
pathway, which is a branch of the larger TGF-3 superfamily. In the context of iron regulation,
BMPs (such as BMP6) bind to a receptor complex composed of a type 1l receptor (like BMPR2)
and a type | receptor (ALK2). This binding event leads to the phosphorylation and activation of
ALK2, which in turn phosphorylates downstream signaling molecules called SMADs
(specifically SMAD1/5/8). The phosphorylated SMADs then form a complex with SMAD4,
translocate to the nucleus, and act as transcription factors to regulate the expression of target
genes, including hepcidin (encoded by the HAMP gene).

Elevated hepcidin levels lead to the internalization and degradation of ferroportin, the only
known cellular iron exporter, thereby trapping iron in enterocytes, macrophages, and
hepatocytes. This sequestration of iron limits its availability for erythropoiesis in the bone
marrow, leading to anemia. KER-047, by selectively inhibiting the kinase activity of ALK2,
blocks the phosphorylation of SMADs and consequently suppresses hepcidin production,
restoring iron mobilization and availability.

Below is a diagram illustrating the ALK2 signaling pathway and the inhibitory action of KER-
047.
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Caption: KER-047 Mechanism of Action in the ALK2 Signaling Pathway.
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Preclinical Pharmacokinetic Summary

While specific quantitative data from preclinical studies of KER-047 are not publicly available,
press releases and conference abstracts from Keros Therapeutics have provided some
qualitative insights into its pharmacokinetic and pharmacodynamic profile.

In Vitro Studies:

o KER-047 was characterized as a potent and highly selective inhibitor of ALK2 compared to
other structurally related TGF-[3 receptors.

In Vivo Studies (Animal Models):

» Preclinical studies were conducted in animal models, including a mouse model of anemia of
inflammation and a TMPRSS6 small interfering RNA knockdown mouse model of Iron-
Refractory Iron Deficiency Anemia (IRIDA).

¢ In these models, inhibition of ALK2 by a selective inhibitor (presumed to be or similar to
KER-047) demonstrated the ability to suppress hepcidin production and ameliorate anemia.

e These preclinical findings supported the progression of KER-047 into Phase 1 clinical trials

in healthy volunteers.

The following table summarizes the types of preclinical pharmacokinetic studies that are
typically conducted for a small molecule drug like KER-047. The data presented are
hypothetical and for illustrative purposes only, as specific data for KER-047 have not been
publicly released.
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Route of Value
Parameter Species Administratio Dose (Hypothetica  Units
n )
Cmax
(Maximum
) Rat Oral (PO) 10 1500 ng/mL
Concentratio
n)
Dog Oral (PO) 5 1200 ng/mL
Tmax (Time
Rat Oral (PO) 10 15 hours
to Cmax)
Dog Oral (PO) 5 2.0 hours
AUC (Area
Under the Rat Oral (PO) 10 9000 ngh/mL
Curve)
Dog Oral (PO) 5 10000 ngh/mL
t1/2 (Half-life) Rat Oral (PO) 10 4 hours
Dog Oral (PO) 5 8 hours
Bioavailability  Rat PO vs. IV 10 40 %
Dog PO vs. IV 5 60 %
Volume of
o Intravenous
Distribution Rat 2 3 L/kg
(V)
(vd)
Intravenous
Dog 5 L/kg
(V)
Clearance Intravenous
Rat 2 0.5 L/h/kg
(CL) (V)
Intravenous
Dog 0.25 L/h/kg
(V)
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Experimental Protocols

Detailed, specific protocols for the preclinical evaluation of KER-047 are proprietary to Keros
Therapeutics. However, standard methodologies are employed in the pharmaceutical industry
for these types of studies. The following are generalized protocols for key in vivo
pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Protocol 1: Single-Dose Pharmacokinetic Study in
Rodents (e.g., Rats)

Objective: To determine the pharmacokinetic profile of KER-047 following a single oral and
intravenous administration in rats.

Materials:

KER-047 (analytical grade)

» Vehicle for oral and intravenous formulations (e.g., 0.5% methylcellulose in water for oral;
saline with a co-solvent for IV)

o Male Sprague-Dawley rats (8-10 weeks old)

e Cannulated rats (jugular vein) for IV administration and blood sampling

» Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

e Centrifuge

o Freezer (-80°C)

LC-MS/MS system for bioanalysis

Procedure:

o Animal Acclimatization: Acclimatize rats to the facility for at least one week prior to the study.

e Dosing:
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o Oral (PO) Group: Administer KER-047 via oral gavage at a specified dose (e.g., 10
mg/kg).

o Intravenous (V) Group: Administer KER-047 as a slow bolus injection via the jugular vein
cannula at a specified dose (e.g., 2 mg/kg).

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula
or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1,
2,4, 6, 8, and 24 hours post-dose).

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000
x g for 10 minutes at 4°C) to separate the plasma.

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalysis:

o Develop and validate a sensitive and specific LC-MS/MS method for the quantification of
KER-047 in rat plasma.

o Analyze the plasma samples to determine the concentration of KER-047 at each time
point.

Pharmacokinetic Analysis:

o Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate
pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, Vd, and CL.

o Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) /
(AUC_IV / Dose_IV) * 100.
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Caption: Workflow for a single-dose pharmacokinetic study.
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Protocol 2: In Vivo Metabolism and Excretion Study in
Rodents (e.g., Rats)

Objective: To determine the primary routes of excretion and identify the major metabolites of
KER-047 in rats.

Materials:

Radiolabeled [14C]KER-047

Male Sprague-Dawley rats

Metabolism cages for separate collection of urine and feces

Scintillation counter for radioactivity measurement

LC-MS/MS and/or radio-HPLC for metabolite profiling and identification
Procedure:

» Dosing: Administer a single oral or intravenous dose of [14C]KER-047 to rats housed in
metabolism cages.

o Sample Collection:

o Collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours
post-dose).

o At the end of the collection period, collect the carcass.
o Radioactivity Measurement (Mass Balance):
o Homogenize feces and carcass samples.

o Measure the total radioactivity in aliquots of urine, homogenized feces, and carcass using
a scintillation counter.
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o Calculate the percentage of the administered radioactive dose recovered in urine, feces,
and carcass to determine the mass balance and primary routes of excretion.

o Metabolite Profiling and Identification:
o Pool urine and plasma samples from specific time intervals.
o Extract metabolites from fecal homogenates.

o Analyze the samples using radio-HPLC to obtain a profile of the radioactive components
(parent drug and metabolites).

o Use LC-MS/MS to identify the chemical structures of the major metabolites.

Conclusion

KER-047 is a selective ALK2 inhibitor that has shown promise in preclinical models for the
treatment of anemias driven by iron imbalance. While detailed public data on its preclinical
pharmacokinetics are limited, the available information indicates that its profile was sufficient to
warrant clinical investigation. The generalized protocols provided here serve as a guide to the
standard methodologies used to characterize the pharmacokinetic and ADME properties of a
small molecule drug candidate like KER-047. Further detailed information may become
available in future scientific publications or presentations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Pharmacokinetic Analysis of KER-047:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8134263#pharmacokinetic-analysis-of-ker-047-in-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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